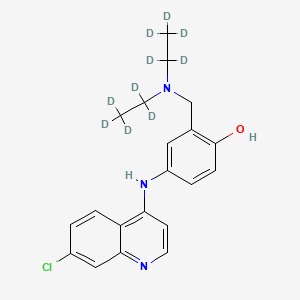

アモジアキン-d10

概要

説明

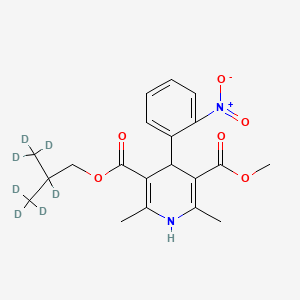

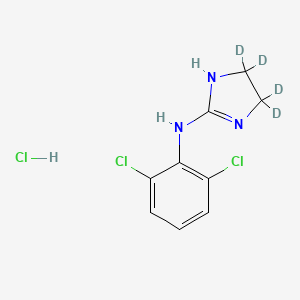

アモジアキン-d10は、4-アミノキノリン系化合物であるアモジアキンの重水素化体です。主に、質量分析法など、様々な分析アプリケーションにおけるアモジアキンの定量のための内部標準として使用されます。 アモジアキン自体は、抗マラリア薬であり、何十年にもわたってマラリアの治療と予防に使用されてきました。特に、他の抗マラリア薬に対する耐性が蔓延している地域で使用されています。 .

科学的研究の応用

Amodiaquine-d10 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of amodiaquine and its metabolites.

Biology: Employed in studies involving the metabolism and pharmacokinetics of amodiaquine.

Medicine: Used in clinical research to monitor drug levels and efficacy in patients undergoing antimalarial treatment.

Industry: Utilized in the quality control of pharmaceutical formulations containing amodiaquine

作用機序

アモジアキン-d10は、アモジアキンと同様に、マラリア原虫であるPlasmodium falciparumのヘムポリメラーゼ活性を阻害することによって効果を発揮します。この阻害により、原虫にとって毒性のある遊離ヘムが蓄積されます。 この薬物は遊離ヘムに結合し、その解毒を阻止し、原虫の膜機能を破壊します。 .

類似の化合物との比較

This compoundは、以下のような他の類似の化合物と比較されます。

クロロキン: どちらも作用機序が似ている4-アミノキノリン系化合物です。アモジアキンは、一部のクロロキン耐性マラリア株に対して効果があります。

メフロキン: 化学構造が異なるものの、治療上の用途が類似している別の抗マラリア薬です。

結論

This compoundは、特に抗マラリア薬の研究における科学研究において貴重な化合物です。その安定同位体標識は、化学、生物学、医学、産業など、様々な分野における定量と分析において不可欠なツールとなっています。

Safety and Hazards

Amodiaquine-d10, like Amodiaquine, may have some safety concerns. Amodiaquine has been reported to cause liver problems or low blood cell levels in rare cases . When taken in excess, it may cause headaches, trouble seeing, seizures, and cardiac arrest . Therefore, it is recommended that people with HIV/AIDS on zidovudine or efavirenz avoid Amodiaquine .

将来の方向性

The efficacy of artesunate-amodiaquine at currently recommended dosage regimens was high across all age groups . Amodiaquine and desethylamodiaquine exposure was not reduced in underweight-for-age young children or those with high parasitaemia, two of the most vulnerable target populations . A larger pharmacokinetic study with close monitoring of safety, including full blood counts and liver function tests, is needed to confirm the higher Amodiaquine exposure in infants, understand any safety implications, and assess whether dose optimization in this vulnerable, understudied population is needed .

生化学分析

Biochemical Properties

Amodiaquine-d10 plays a crucial role in biochemical reactions, particularly in the context of its antimalarial activity. It interacts with several enzymes and proteins, including histamine N-methyltransferase and cytochrome P450 enzymes. Histamine N-methyltransferase is inhibited by Amodiaquine-d10, which contributes to its anti-inflammatory effects. Additionally, Amodiaquine-d10 is metabolized by cytochrome P450 enzymes, particularly CYP2C8, to form its active metabolite, N-desethylamodiaquine. This interaction is essential for its antimalarial efficacy .

Cellular Effects

Amodiaquine-d10 exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, Amodiaquine-d10 has been shown to activate the nuclear receptor Nurr1, which plays a role in the regulation of inflammatory responses and neuronal survival. This activation leads to changes in gene expression that promote anti-inflammatory effects and neuroprotection . Additionally, Amodiaquine-d10 affects cellular metabolism by inhibiting histamine N-methyltransferase, thereby reducing histamine levels and modulating inflammatory responses .

Molecular Mechanism

The molecular mechanism of action of Amodiaquine-d10 involves several key interactions at the molecular level. Amodiaquine-d10 inhibits heme polymerase activity in Plasmodium falciparum, leading to the accumulation of toxic free heme, which disrupts parasite membrane function and ultimately kills the parasite . Additionally, Amodiaquine-d10 binds to the ligand-binding domain of the nuclear receptor Nurr1, enhancing its transcriptional activity and promoting anti-inflammatory effects . The compound also inhibits histamine N-methyltransferase, reducing histamine levels and modulating inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Amodiaquine-d10 change over time due to its stability, degradation, and long-term impact on cellular function. Amodiaquine-d10 is relatively stable under standard storage conditions, with a shelf life of up to four years . Its degradation products and long-term effects on cellular function have been observed in in vitro and in vivo studies. For example, prolonged exposure to Amodiaquine-d10 can lead to reduced histamine levels and sustained anti-inflammatory effects . Additionally, the compound’s stability and degradation profile are crucial for its use as an internal standard in mass spectrometry .

Dosage Effects in Animal Models

The effects of Amodiaquine-d10 vary with different dosages in animal models. At therapeutic doses, Amodiaquine-d10 exhibits significant antimalarial and anti-inflammatory effects. At higher doses, toxic or adverse effects may occur. For instance, high doses of Amodiaquine-d10 can lead to hepatotoxicity and cardiotoxicity, similar to its non-deuterated counterpart . Additionally, the compound’s neuroprotective effects have been observed in animal models of Parkinson’s disease, where it enhances the phosphorylation of P38 mitogen-activated kinase and promotes dopaminergic neuron survival .

Metabolic Pathways

Amodiaquine-d10 is involved in several metabolic pathways, primarily through its conversion to N-desethylamodiaquine by cytochrome P450 enzymes, particularly CYP2C8 . This metabolic pathway is crucial for its antimalarial activity, as the active metabolite N-desethylamodiaquine exhibits potent antimalarial effects. Additionally, Amodiaquine-d10 may interact with other enzymes and cofactors involved in histamine metabolism, further modulating its anti-inflammatory properties .

Transport and Distribution

Amodiaquine-d10 is transported and distributed within cells and tissues through various mechanisms. It is primarily distributed to the liver, where it undergoes hepatic biotransformation to form its active metabolite . Additionally, Amodiaquine-d10 can cross the blood-brain barrier, allowing it to exert neuroprotective effects in the central nervous system . The compound’s transport and distribution are influenced by its interactions with transporters and binding proteins, which facilitate its localization and accumulation in target tissues .

Subcellular Localization

The subcellular localization of Amodiaquine-d10 is essential for its activity and function. Amodiaquine-d10 is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in its metabolic and pharmacological effects . Additionally, the compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals. For example, Amodiaquine-d10’s interaction with the nuclear receptor Nurr1 involves its localization to the nucleus, where it enhances Nurr1’s transcriptional activity and promotes anti-inflammatory effects .

準備方法

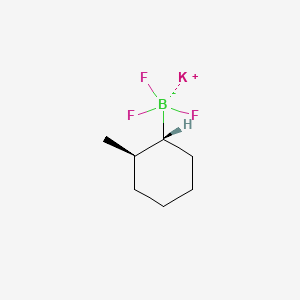

合成経路および反応条件

アモジアキン-d10の合成には、アモジアキン分子に重水素原子を組み込む必要があります。これは、重水素化試薬や溶媒を使用するなど、様々な合成経路を通じて達成できます。 一般的な方法の1つは、4-[(7-クロロキノリン-4-イル)アミノ]-2-[(ジエチルアミノ)メチル]フェノールを重水素化エチルアミンと制御された条件下で反応させて、水素原子を重水素で置換することです。 .

工業的製造方法

This compoundの工業的製造は、通常、重水素化試薬を使用した大規模合成を行います。このプロセスは、最終生成物の高収率と高純度を確保するために最適化されています。 温度、圧力、溶媒の選択などの反応条件は、目的の同位体標識を達成するために慎重に制御されます。 .

化学反応の分析

反応の種類

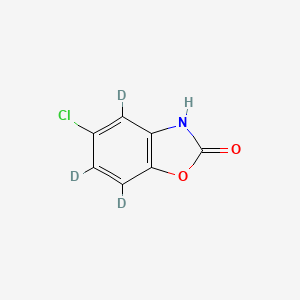

アモジアキン-d10は、以下を含む様々な化学反応を起こします。

酸化: this compoundは、酸化されて対応するN-オキシド誘導体を形成することができます。

還元: この化合物は、還元されて対応する第一級アミン誘導体を形成することができます。

一般的な試薬および条件

酸化: 一般的な酸化剤には、過酸化水素と過酸が含まれます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物

酸化: N-オキシド誘導体。

還元: 第一級アミン誘導体。

置換: 様々な置換キノリン誘導体

科学研究への応用

This compoundは、安定同位体標識のために、科学研究で広く使用されています。その用途には、以下が含まれます。

化学: 質量分析法における内部標準として、アモジアキンとその代謝物の定量に使用されます。

生物学: アモジアキンの代謝と薬物動態に関する研究に使用されます。

医学: 抗マラリア治療を受けている患者の薬物レベルと有効性をモニタリングするための臨床研究に使用されます。

類似化合物との比較

Amodiaquine-d10 is compared with other similar compounds, such as:

Chloroquine: Both are 4-aminoquinoline compounds with similar mechanisms of action. amodiaquine is effective against some chloroquine-resistant strains of malaria.

Mefloquine: Another antimalarial with a different chemical structure but similar therapeutic use.

Primaquine: An 8-aminoquinoline used for the radical cure of malaria, particularly for preventing relapse

Conclusion

Amodiaquine-d10 is a valuable compound in scientific research, particularly in the study of antimalarial drugs. Its stable isotopic labeling makes it an essential tool for quantification and analysis in various fields, including chemistry, biology, medicine, and industry.

特性

IUPAC Name |

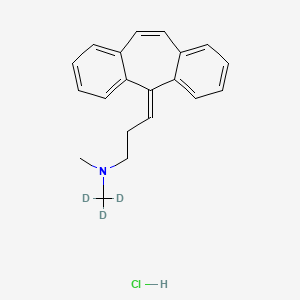

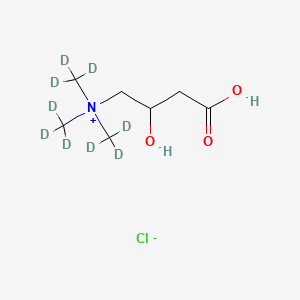

2-[[bis(1,1,2,2,2-pentadeuterioethyl)amino]methyl]-4-[(7-chloroquinolin-4-yl)amino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23)/i1D3,2D3,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCDSSHSILBFBN-MWUKXHIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O)C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675612 | |

| Record name | 2-({Bis[(~2~H_5_)ethyl]amino}methyl)-4-[(7-chloroquinolin-4-yl)amino]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189449-70-4 | |

| Record name | 2-({Bis[(~2~H_5_)ethyl]amino}methyl)-4-[(7-chloroquinolin-4-yl)amino]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the purpose of using Amodiaquine-d10 in the study?

A1: Amodiaquine-d10 serves as an internal standard in the LC-MS/MS method for quantifying Amodiaquine and N-Desethyl Amodiaquine in human plasma []. Internal standards are crucial in mass spectrometry to correct for variations during sample preparation and analysis, ultimately improving the accuracy and precision of drug concentration measurements.

Q2: How does the use of Amodiaquine-d10 as an internal standard contribute to the reliability of the analytical method?

A2: Amodiaquine-d10, being a deuterated form of Amodiaquine, possesses very similar chemical properties to the analyte. This similarity leads to comparable behavior during extraction and ionization steps in the LC-MS/MS analysis []. By comparing the signal response of the analytes (Amodiaquine and N-Desethyl Amodiaquine) to the known concentration of Amodiaquine-d10, researchers can achieve more accurate and reliable quantification of the drugs in plasma samples.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。